molecular formula C7H11NO B574778 Formamide, N-3-butenyl-N-ethenyl- (9CI) CAS No. 192058-12-1

Formamide, N-3-butenyl-N-ethenyl- (9CI)

Cat. No.: B574778
CAS No.: 192058-12-1
M. Wt: 125.171
InChI Key: CIRSFMCPKHGVAI-UHFFFAOYSA-N
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Description

Formamide derivatives are critical in pharmaceutical and industrial applications due to their versatile reactivity and solvation properties. Formamide, N-3-butenyl-N-ethenyl- (9CI) is a substituted formamide featuring a butenyl (C₄H₇) and ethenyl (C₂H₃) group attached to the nitrogen atom. This compound is notable for its selective recognition of G-quadruplex DNA structures, particularly the c-MYC Pu22 G-quadruplex, which is relevant in cancer therapeutics. The binding mechanism involves kinetic matching, dynamic interactions, and terminal stacking, leading to high selectivity .

Formamides generally exhibit high dielectric constants (e.g., ~108 for formamide) and dipole moments, making them effective solvents for ionic compounds and reactants in microwave-assisted chemistry . However, the unique substituents in N-3-butenyl-N-ethenyl-formamide confer distinct steric and electronic properties, differentiating it from other formamide derivatives.

Properties

CAS No.

192058-12-1

Molecular Formula

C7H11NO

Molecular Weight

125.171

IUPAC Name

N-but-3-enyl-N-ethenylformamide

InChI

InChI=1S/C7H11NO/c1-3-5-6-8(4-2)7-9/h3-4,7H,1-2,5-6H2

InChI Key

CIRSFMCPKHGVAI-UHFFFAOYSA-N

SMILES

C=CCCN(C=C)C=O

Synonyms

Formamide, N-3-butenyl-N-ethenyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features and applications of N-3-butenyl-N-ethenyl-formamide (9CI) with analogous compounds:

Compound Name Substituents Key Applications CAS Number
Formamide, N-3-butenyl-N-ethenyl- Butenyl, ethenyl G-quadruplex recognition (c-MYC) Not explicitly provided
N-(3-Acetylphenyl)formamide 3-Acetylphenyl Synthesis of Zaleplon impurities 72801-78-6
N-(4-Pyrimidinylmethyl)formamide 4-Pyrimidinylmethyl Intermediate in drug synthesis 82298-80-4
Trimorphamide Trichloro-morpholinyl-ethyl Plant growth regulator (trinexapac-ethyl) 95266-40-3

Key Observations :

  • N-3-butenyl-N-ethenyl-formamide 's unsaturated substituents (butenyl/ethenyl) enhance π-π stacking with aromatic biomolecules, critical for its G-quadruplex selectivity .
  • N-(3-Acetylphenyl)formamide contains an electron-withdrawing acetyl group, which increases electrophilicity and stabilizes intermediates in pharmaceutical synthesis .
  • Trimorphamide (a trichloro derivative) exhibits pesticidal activity, highlighting how halogenation alters bioactivity .

Physicochemical Properties

Data for select formamides are compared (experimental/predicted values):

Property N-3-butenyl-N-ethenyl- (9CI) N-(3-Acetylphenyl)formamide N-(4-Pyrimidinylmethyl)formamide
Melting Point (°C) Not reported 92–94 (toluene solvate) Not reported
Boiling Point (°C) Not reported 368.7 (predicted) Not reported
Solubility Likely polar aprotic solvents DCM, DMF, MeOH Not reported
pKa Not reported 14.60 (predicted) Not reported

Insights :

  • The acetyl group in N-(3-Acetylphenyl)formamide lowers solubility in water compared to unsubstituted formamide (dielectric constant ~108) .
  • The absence of electron-withdrawing groups in N-3-butenyl-N-ethenyl-formamide likely results in higher basicity than acetylated derivatives, influencing binding kinetics .

Electronic and Reactivity Profiles

  • Electronegativity Effects : Substituents alter the nitrogen atom’s electron density. Butenyl/ethenyl groups are moderately electron-donating, enhancing nucleophilicity, whereas acetyl groups reduce it. This explains N-3-butenyl-N-ethenyl-formamide 's superior stacking interactions with electron-deficient G-quadruplex regions .
  • Chemical Shifts : In N-(3-Acetylphenyl)formamide , the acetyl group deshields adjacent protons, shifting NMR signals downfield (e.g., aromatic protons at δ 7.5–8.0 ppm) . Similar effects are expected in other substituted formamides.

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